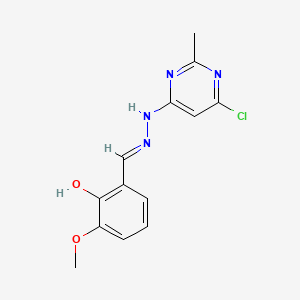
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of compounds known as GABA aminotransferase inhibitors. It is a potent inhibitor of GABA aminotransferase, an enzyme that catalyzes the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of various physiological and behavioral processes, including anxiety, sleep, and muscle tone.
Wirkmechanismus
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which normally breaks down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, leading to an increase in GABAergic neurotransmission. This can result in a decrease in neuronal excitability, which can lead to a reduction in seizure activity, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, which can lead to a decrease in seizure activity and anxiety. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various physiological and behavioral processes. One limitation of using N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is not specific to GABA aminotransferase, and can also inhibit other enzymes in the brain. Additionally, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide can be toxic at high doses, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of new and more potent GABA aminotransferase inhibitors that can be used to treat neurological and psychiatric disorders. Another area of interest is the development of new animal models of addiction that can be used to study the effects of N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide on drug-seeking behavior. Additionally, research is needed to determine the long-term safety and efficacy of N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide in humans.
Synthesemethoden
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropyl-2-(methylamino) ethanone with 1,4-dibromobutane, followed by treatment with sodium hydride and N-methylpiperidine. Alternatively, N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide can be synthesized by reacting 1-cyclopropyl-2-(methylamino) ethanone with 1,4-dibromobutane, followed by treatment with sodium hydride and N-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. It has been shown to increase GABA levels in the brain, which can lead to a decrease in seizure activity and anxiety. N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-17-9-6-14(7-10-17)18-8-2-3-12(11-18)15(19)16-13-4-5-13/h12-14H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTPRJZEWBJYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-methyl-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![3-chloro-4-ethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6058425.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide](/img/structure/B6058431.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6058444.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)

![7-{[(2-fluorophenyl)acetyl]amino}-N-[3-(methylthio)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6058514.png)